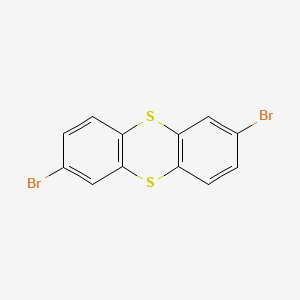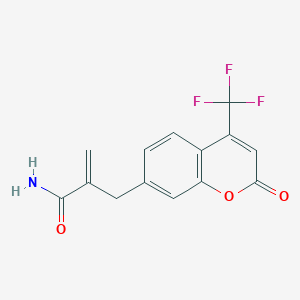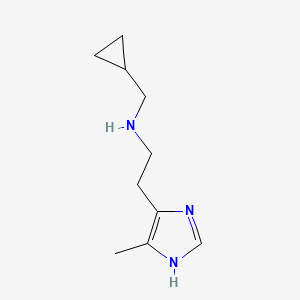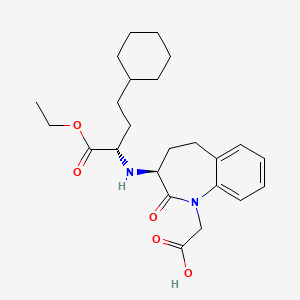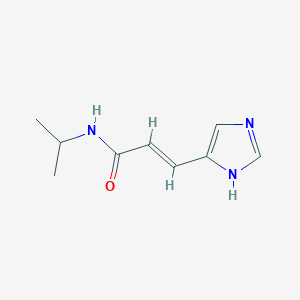
(+)-2'-Norcepharanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-2’-Norcepharanthine is a bisbenzylisoquinoline alkaloid derived from the plant Stephania cepharantha. This compound has garnered significant interest due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-malarial activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2’-Norcepharanthine typically involves the condensation of appropriate isoquinoline derivatives. One common method includes the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form a tetrahydroisoquinoline intermediate. This intermediate undergoes further cyclization and oxidation to yield the final bisbenzylisoquinoline structure.
Industrial Production Methods
Industrial production of (+)-2’-Norcepharanthine often employs large-scale extraction from the Stephania cepharantha plant. The plant material is subjected to solvent extraction, followed by chromatographic purification to isolate the desired alkaloid. Advances in synthetic biology and metabolic engineering are also being explored to produce this compound more efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(+)-2’-Norcepharanthine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bonds in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
(+)-2’-Norcepharanthine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex alkaloids.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its potential in treating cancer, malaria, and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of (+)-2’-Norcepharanthine involves multiple molecular targets and pathways:
Anti-cancer: Inhibits cell proliferation by inducing apoptosis and cell cycle arrest. It targets pathways like NF-κB and PI3K/Akt.
Anti-inflammatory: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
Anti-malarial: Interferes with the life cycle of the malaria parasite by disrupting its cellular processes.
Comparación Con Compuestos Similares
(+)-2’-Norcepharanthine is unique among bisbenzylisoquinoline alkaloids due to its broad spectrum of biological activities. Similar compounds include:
Cepharanthine: Another bisbenzylisoquinoline alkaloid with similar anti-cancer and anti-inflammatory properties.
Tetrandrine: Known for its anti-fibrotic and anti-inflammatory effects.
Berbamine: Exhibits anti-cancer and immunomodulatory activities.
In comparison, (+)-2’-Norcepharanthine stands out for its potent anti-malarial activity and its ability to modulate multiple cellular pathways, making it a versatile compound in scientific research and therapeutic development.
Propiedades
Número CAS |
104386-91-6 |
|---|---|
Fórmula molecular |
C36H36N2O6 |
Peso molecular |
592.7 g/mol |
Nombre IUPAC |
(14S,27R)-22,33-dimethoxy-13-methyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene |
InChI |
InChI=1S/C36H36N2O6/c1-38-13-11-24-18-33-35(42-20-41-33)36-34(24)28(38)15-21-4-7-25(8-5-21)43-31-16-22(6-9-29(31)39-2)14-27-26-19-32(44-36)30(40-3)17-23(26)10-12-37-27/h4-9,16-19,27-28,37H,10-15,20H2,1-3H3/t27-,28+/m1/s1 |
Clave InChI |
ZKIAZXMDELJIMQ-IZLXSDGUSA-N |
SMILES isomérico |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@@H]7C8=CC(=C(C=C8CCN7)OC)O4)OC)OCO3 |
SMILES canónico |
CN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7)OC)O4)OC)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol](/img/structure/B12823947.png)
![11-Bromo-7H-benzo[c]carbazole](/img/structure/B12823950.png)
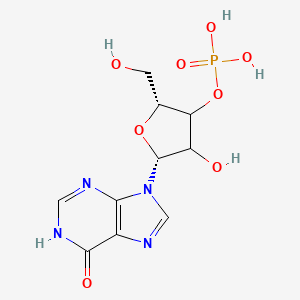
![5-Methoxy-2-methyl-7-(((1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl)benzo[d]oxazol-6-ol](/img/structure/B12823961.png)
![5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12823969.png)
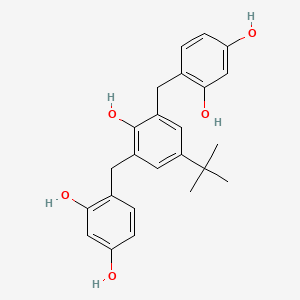
![2-(2,6-Dimethylphenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12823979.png)
